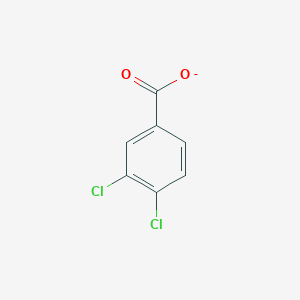

3,4-Dichlorobenzoate

Descripción general

Descripción

3,4-dichlorobenzoate is a chlorobenzoate obtained by deprotonation of the carboxy group of 3,4-dichlorobenzoic acid. The major species at pH 7.3. It is a conjugate base of a 3,4-dichlorobenzoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Enzyme Engineering and Biochemistry

One of the prominent applications of 3,4-dichlorobenzoate is in the field of enzyme engineering. Research has demonstrated that this compound can serve as a substrate for specific enzymes, enabling the study of enzyme kinetics and substrate specificity. For instance, the rational redesign of the 4-chlorobenzoate binding site in certain enzymes has shown a significant enhancement in catalytic efficiency when using this compound as a substrate. This study indicated that modifications in the enzyme's active site could expand its substrate range, highlighting the importance of this compound in biocatalysis and metabolic engineering .

2. Microbial Metabolism Studies

This compound is also utilized to study microbial metabolism pathways. Research involving Acinetobacter species has shown that these microorganisms can utilize this compound through cometabolic processes, providing insights into the degradation pathways of chlorinated compounds . Such studies are critical for understanding how microbes adapt to and metabolize environmental pollutants.

3. Plant Biology

In plant biology, this compound has been investigated for its effects on plant growth and development. Studies have indicated that this compound can inhibit plant growth by affecting membrane penetration and altering physiological processes within plant cells . This property makes it a valuable tool for studying plant responses to chemical stressors.

Bioremediation Applications

1. Environmental Remediation

Bioremediation strategies have increasingly employed this compound due to its potential as a model compound for degrading chlorinated pollutants in contaminated sites. The ability of specific bacterial strains to metabolize this compound provides a basis for developing bioremediation techniques aimed at cleaning up contaminated soils and water bodies . This approach is particularly relevant given the growing need for environmentally friendly remediation methods.

2. Case Studies in Bioremediation

Several case studies highlight the successful application of bioremediation techniques involving this compound:

- Acinetobacter sp. Strain : A study demonstrated that Acinetobacter sp. could effectively metabolize this compound under laboratory conditions, suggesting its potential use in bioremediation strategies for chlorinated aromatic compounds .

- Field Trials : Field trials have shown that inoculating contaminated sites with specific microbial strains capable of degrading this compound can lead to significant reductions in pollutant concentrations over time.

Chemical Intermediate Applications

1. Synthesis of Derivatives

This compound serves as an important intermediate in organic synthesis. It is used to produce various derivatives that find applications across pharmaceuticals and agrochemicals. For example, it can be transformed into more complex molecules through various chemical reactions, such as nucleophilic substitutions and esterifications .

2. Green Chemistry Initiatives

Recent advancements in green chemistry have identified this compound as a potential green solvent or reagent in chemical reactions aimed at reducing environmental impact. Its role in promoting reactions while minimizing hazardous waste aligns with sustainable practices in chemical manufacturing .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms on the benzene ring undergo nucleophilic aromatic substitution (NAS) under specific conditions:

-

In microbial metabolism by Acinetobacter sp., the para-chlorine is selectively removed via hydrolytic dehalogenation, forming 3-chloro-4-hydroxybenzoate as a transient intermediate .

-

Enzymatic thioesterification with modified 4-chlorobenzoate-CoA ligase (CBL) mutants increases reaction rates by 100-fold .

Dehalogenation Mechanisms

Dechlorination pathways vary by environment:

Aerobic Conditions

-

Step 1 : Para-chlorine removal via 4-CB dehalogenase (109 nmol/min/mg protein) .

-

Step 2 : Ortho-chlorine removal by soluble dehalogenase (44 nmol/min/mg protein) .

Anaerobic Conditions

Hydrolysis

Esters hydrolyze under acidic/basic conditions to regenerate 3,4-dichlorobenzoic acid.

Oxidation

-

Au/TiO₂ catalysts oxidize 3,4-dichlorobenzyl alcohol to this compound at 120°C under 1.0 MPa O₂ (96.8% yield) .

-

Microbial cometabolism produces hydroxylated derivatives via monooxygenases .

Reduction

-

Lithium aluminum hydride reduces the ester group to alcohols, though no direct data exists for this compound.

Biochemical Interactions

-

FAK Inhibition : Sipholenol A-4-O-3′,4′-dichlorobenzoate (SPA) suppresses breast cancer cell migration by blocking FAK autophosphorylation at Y397 .

-

Enzyme Binding : I303A and I303G mutants of CBL enhance this compound binding affinity, confirmed by X-ray crystallography (PDB: 2QWO, 2QVY) .

Table 1: Ullmann Condensation Examples

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 3,4-Dichlorophenol + Cu/Cu(OAc)₂ | 190–200°C, 3 h | Dichlorodibenzo-p-dioxin | 25% |

Table 2: Substitution Reactions

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Br₂/FeBr₃ | 3,4-Dibromobenzoate | 76% |

Structural Influences on Reactivity

Propiedades

IUPAC Name |

3,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHHJAOJUJHJKD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.